molecular formula C12H17N3O4 B7541590 methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate

methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate

Cat. No. B7541590
M. Wt: 267.28 g/mol
InChI Key: QXZJRFMXFHAQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridazine derivative, which is a class of heterocyclic compounds that have been found to exhibit various biological activities.

Scientific Research Applications

Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been studied extensively for its potential applications in drug discovery and development. In particular, it has been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidines. This makes it a promising candidate for the treatment of cancer, autoimmune diseases, and viral infections.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo synthesis of pyrimidines. By inhibiting this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of rapidly dividing cells such as cancer cells and immune cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has been found to exhibit various biochemical and physiological effects. In particular, it has been found to inhibit the growth of cancer cells and immune cells, as well as to exhibit antibacterial and antifungal properties. Additionally, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, autoimmune diseases, and viral infections.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development. However, there are also some limitations to its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, autoimmune diseases, and viral infections. Another direction is to explore its potential applications in the development of new antibacterial and antifungal agents. Additionally, there is a need to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans. Finally, there is a need to develop new synthesis methods that can improve the yield and purity of the compound.

Synthesis Methods

Methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pentanone with hydrazine hydrate to form 4-methyl-2-pentanone hydrazone. This hydrazone can then be reacted with ethyl acetoacetate to form the pyridazine ring. Finally, the resulting compound can be esterified with methanol to form the final product.

properties

IUPAC Name

methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-7(2)6-9(12(18)19-3)13-11(17)8-4-5-10(16)15-14-8/h4-5,7,9H,6H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZJRFMXFHAQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=NNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate

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